molecular formula C5H4N4O B2472148 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 219631-04-6

1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2472148
CAS RN: 219631-04-6
M. Wt: 136.114
InChI Key: QICFIUZWDPJRQF-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one is a chemical compound that belongs to the class of pyrazolopyridines . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one derivatives involves reactions of pyrazole derivatives with hydrazine and methylhydrazine . These reactions lead to the formation of the corresponding 3,4-R 1 2 -6-R 2 -2-aryl-2,6-dihydro-7 H -pyrazolo- [3,4- d ]pyridazin-7-ones (R 1, R 2 = H, Me), which are then subjected to alkylation and sulfurization .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one is characterized by a five-membered ring with three carbon atoms and two nitrogen atoms . The exact structure can vary depending on the specific derivatives and the substituents attached to the ring .


Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one primarily involve the formation of its derivatives through reactions with hydrazine and methylhydrazine . These reactions lead to the formation of the corresponding 3,4-R 1 2 -6-R 2 -2-aryl-2,6-dihydro-7 H -pyrazolo- [3,4- d ]pyridazin-7-ones (R 1, R 2 = H, Me), which are then subjected to alkylation and sulfurization .

Scientific Research Applications

Antimicrobial Activities

1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one derivatives have shown significant antimicrobial activities. In research by Akbas and Berber (2005), new derivatives were tested for their effectiveness against various Gram-negative and Gram-positive bacteria and fungi, with some compounds demonstrating high antimicrobial activities and minimum inhibitory concentrations as low as 0.0024 mg ml(-1) (Akbas & Berber, 2005).

Synthesis of Derivatives

The synthesis of new derivatives of 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one has been a focus area in research, highlighting their potential in various applications. Akbas and Aslanoğlu (2006) explored the synthesis of new derivatives by reacting specific compounds, contributing to the understanding of their chemical properties and potential applications (Akbas & Aslanoğlu, 2006).

Anti-HSV-1 Activity

Compounds containing 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one have shown promise in antiviral research, particularly against HSV-1 (Herpes Simplex Virus). A study by Baraldi et al. (1998) demonstrated the preparation of derivatives with significant anti-HSV-1 activity, indicating potential therapeutic applications (Baraldi et al., 1998).

Photochemical Applications

The photochemical synthesis and functionalization of 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one derivatives have been explored. Kaji et al. (1984) investigated the synthesis through photochemical cyclization, which opens avenues for further chemical manipulations and applications in various fields (Kaji et al., 1984).

Anticancer Agents and mTOR Inhibition

Some derivatives of 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one exhibit anticancer properties and mTOR inhibition capabilities. Reddy et al. (2014) developed a series of compounds showing promising results in in vitro anticancer activity screenings, indicating their potential as therapeutic agents (Reddy et al., 2014).

Chemical Space Exploration

The exploration of the chemical space of 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one derivatives adds to the understanding of their potential applications. Thorimbert, Botuha, and Passador (2018) discussed the synthesis and applications of various heterocyclic compounds, including pyrazolo[3,4-d]pyridazin-7(6H)-one derivatives, in both biology and material science, highlighting their versatility and potential in future scientific research (Thorimbert, Botuha, & Passador, 2018).

properties

IUPAC Name

1,6-dihydropyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-4-3(1-6-8-4)2-7-9-5/h1-2H,(H,6,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICFIUZWDPJRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one

CAS RN

219631-04-6
Record name 2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
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